molecular formula C9H17NO B598402 [(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol CAS No. 142892-37-3

[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol

Cat. No. B598402
CAS RN: 142892-37-3
M. Wt: 155.241
InChI Key: BIGDJAVQKHVADY-CBLAIPOGSA-N
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Description

The compound “[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol” is a chemical with the CAS Number: 1233641-91-2 . It has a molecular weight of 323.86 . The IUPAC name for this compound is (1R,5S)-8-methyl-8-azabicyclo [3.2.1]octan-3-yl 2-phenylbutanoate hydrochloride .


Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of interest in the field of organic chemistry . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo [3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .

Safety and Hazards

The compound is labeled as an irritant . Detailed safety data and handling precautions should be obtained from the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, particularly focusing on achieving stereochemical control directly in the transformation that generates the 8-azabicyclo [3.2.1]octane architecture . Additionally, given its structural similarity to tropane alkaloids, research could also focus on exploring its potential biological activities .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h7-9,11H,2-6H2,1H3/t7?,8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGDJAVQKHVADY-CBLAIPOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735266
Record name [(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142892-37-3
Record name [(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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